molecular formula C22H16N2O2S B11696976 N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11696976
M. Wt: 372.4 g/mol
InChI Key: REXBFVHDSIQMIN-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiophene ring, a naphthalene moiety, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Naphthalen-1-ylcarbamoyl Intermediate: This step involves the reaction of naphthalene-1-amine with a suitable carbamoyl chloride under basic conditions to form the naphthalen-1-ylcarbamoyl intermediate.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The naphthalene moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form dihydronaphthalene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, chlorine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Nitro, bromo, or chloro derivatives.

Scientific Research Applications

N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound may also interact with cellular membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and materials with specific electronic properties.

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H16N2O2S/c25-21(23-18-12-5-8-15-7-1-2-9-16(15)18)17-10-3-4-11-19(17)24-22(26)20-13-6-14-27-20/h1-14H,(H,23,25)(H,24,26)

InChI Key

REXBFVHDSIQMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CS4

Origin of Product

United States

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